2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
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Description
2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of sulfonamides and is widely used in various research applications.
Scientific Research Applications
Peptide Synthesis
This compound is utilized in the synthesis of peptides. It acts as a condensing agent that facilitates the formation of peptide bonds between amino acids, which is a critical step in producing peptides and proteins for various biochemical applications .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, it plays a role in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that lead to the development of new medicinal compounds .
Organic Synthesis
In organic chemistry, this compound is used for the stereoselective synthesis of other complex molecules. Its reactivity with different functional groups allows for the construction of diverse organic compounds with high precision .
Coupling Reactions
The compound is involved in coupling reactions, which are essential for creating complex molecules from simpler ones. It can be used to couple carboxylic acids with amines or alcohols, forming amides and esters, respectively .
Solid-Phase Synthesis
It finds application in solid-phase synthesis techniques, where it helps in linking molecules to solid supports, facilitating easier purification and handling during the synthesis process .
Glycosylation Reactions
The related triazine derivatives are used in glycosylation reactions, which are crucial for attaching sugar moieties to other molecules, a key step in the synthesis of many biologically active compounds .
Activation of Carboxylic Acids
In solution and solid-phase peptide synthesis, this compound is used to activate carboxylic acids, making them more reactive towards nucleophilic attack and thus promoting the formation of peptide bonds .
Synthesis of Weinreb Amides
It is also used in the synthesis of Weinreb amides, which are valuable intermediates in organic synthesis for the preparation of ketones and aldehydes from esters .
properties
IUPAC Name |
2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-6-4-3-5-8(9)13/h3-6,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYDKZMWWJKLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide |
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